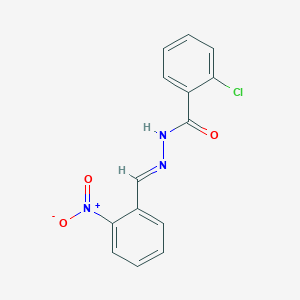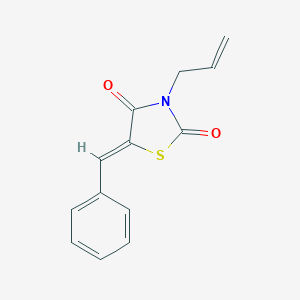
3-Allyl-5-benzylidene-1,3-thiazolidine-2,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Allyl-5-benzylidene-1,3-thiazolidine-2,4-dione, also known as ATBD, is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. It belongs to the class of thiazolidinediones, which are known for their anti-diabetic and anti-inflammatory properties. ATBD has been studied extensively for its pharmacological effects and has shown promising results in various scientific research studies.
作用机制
The exact mechanism of action of 3-Allyl-5-benzylidene-1,3-thiazolidine-2,4-dione is not fully understood. However, it is believed to act by inhibiting the activity of various enzymes and signaling pathways. 3-Allyl-5-benzylidene-1,3-thiazolidine-2,4-dione has been found to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in cancer cell invasion and metastasis. It also inhibits the activity of nuclear factor-kappa B (NF-κB), which is involved in the regulation of inflammation and immune response.
Biochemical and Physiological Effects:
3-Allyl-5-benzylidene-1,3-thiazolidine-2,4-dione has been found to exert various biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). This suggests that 3-Allyl-5-benzylidene-1,3-thiazolidine-2,4-dione has anti-inflammatory properties. It has also been found to reduce blood glucose levels and improve insulin sensitivity, indicating its potential anti-diabetic properties.
实验室实验的优点和局限性
3-Allyl-5-benzylidene-1,3-thiazolidine-2,4-dione has several advantages for lab experiments. It is readily available and can be synthesized using simple chemical reactions. It has also been found to possess low toxicity and high selectivity towards cancer cells. However, one of the limitations of using 3-Allyl-5-benzylidene-1,3-thiazolidine-2,4-dione in lab experiments is its low solubility in water, which can affect its bioavailability and efficacy.
未来方向
There are several future directions for the scientific research of 3-Allyl-5-benzylidene-1,3-thiazolidine-2,4-dione. One of the potential areas of research is the development of 3-Allyl-5-benzylidene-1,3-thiazolidine-2,4-dione derivatives with improved solubility and bioavailability. Another area of research is the investigation of the synergistic effects of 3-Allyl-5-benzylidene-1,3-thiazolidine-2,4-dione with other anti-cancer and anti-inflammatory agents. Moreover, the potential use of 3-Allyl-5-benzylidene-1,3-thiazolidine-2,4-dione as a therapeutic agent for other diseases, such as neurodegenerative disorders and cardiovascular diseases, can also be explored.
合成方法
The synthesis of 3-Allyl-5-benzylidene-1,3-thiazolidine-2,4-dione involves the reaction of 2-thiohydantoin with benzaldehyde and allyl bromide in the presence of a base catalyst. The reaction proceeds via a Knoevenagel condensation reaction, followed by cyclization to form the thiazolidine ring. The final product is obtained after purification using column chromatography.
科学研究应用
3-Allyl-5-benzylidene-1,3-thiazolidine-2,4-dione has been extensively studied for its therapeutic potential in various scientific research studies. It has been found to possess anti-cancer, anti-inflammatory, and anti-diabetic properties. 3-Allyl-5-benzylidene-1,3-thiazolidine-2,4-dione has shown cytotoxic effects against various cancer cell lines, including breast cancer, lung cancer, and leukemia. It has also been found to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis.
属性
分子式 |
C13H11NO2S |
|---|---|
分子量 |
245.3 g/mol |
IUPAC 名称 |
(5Z)-5-benzylidene-3-prop-2-enyl-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C13H11NO2S/c1-2-8-14-12(15)11(17-13(14)16)9-10-6-4-3-5-7-10/h2-7,9H,1,8H2/b11-9- |
InChI 键 |
HRPXYWVUPAZIOO-LUAWRHEFSA-N |
手性 SMILES |
C=CCN1C(=O)/C(=C/C2=CC=CC=C2)/SC1=O |
SMILES |
C=CCN1C(=O)C(=CC2=CC=CC=C2)SC1=O |
规范 SMILES |
C=CCN1C(=O)C(=CC2=CC=CC=C2)SC1=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



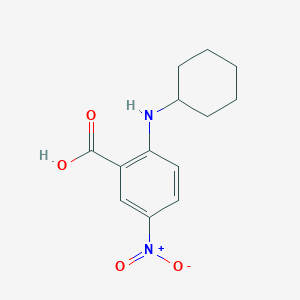
![3-Oxo-3-[4-(2-pyridinyl)-1-piperazinyl]propanenitrile](/img/structure/B229201.png)

![{4-[(2-Imino-3-methyl-5-oxo-4-imidazolidinylidene)methyl]phenoxy}acetic acid](/img/structure/B229205.png)
![N-[4-acetyl-5-(9-anthryl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B229208.png)

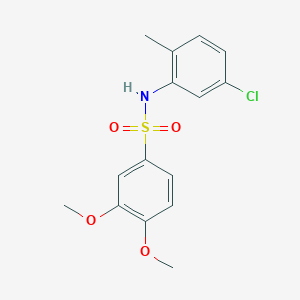

![N-(4-chlorophenyl)-N-[3-(3-methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]acetamide](/img/structure/B229222.png)
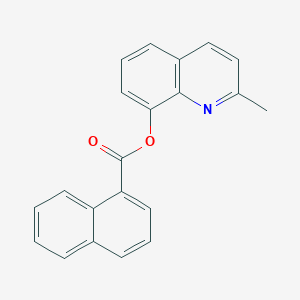
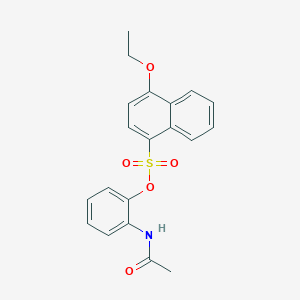
![4-[(1,1',3,3'-Tetraoxo-1,1',3,3'-tetrahydro-2,2'-biisoindol-5-yl)oxy]benzoic acid](/img/structure/B229229.png)
